N-(3-Brompropyl)-N-butylbutan-1-amin-Hydrobromid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

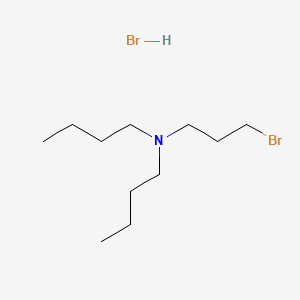

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is a chemical compound that belongs to the class of organic compounds known as alkylamines. This compound is characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a butylbutan-1-amine structure. The hydrobromide salt form enhances its solubility in water, making it useful for various applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide typically involves the reaction of 3-bromopropylamine with butylbutan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

3-bromopropylamine+butylbutan-1-amine→N-(3-bromopropyl)-N-butylbutan-1-amine

The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the product is typically achieved through crystallization or distillation techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

Oxidation and Reduction Reactions: The amine group can be oxidized or reduced to form corresponding amides or amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for dehydrohalogenation.

Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products Formed

Substitution Reactions: Formation of N-alkyl derivatives.

Elimination Reactions: Formation of alkenes.

Oxidation Reactions: Formation of amides or nitriles.

Wirkmechanismus

The mechanism of action of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The amine group can form hydrogen bonds and interact with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving enzyme inhibition and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-bromopropyl)phthalimide

- N-(2-bromoethyl)phthalimide

- N-(5-bromopentyl)phthalimide

Uniqueness

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is unique due to its specific structural features, such as the combination of a bromopropyl group with a butylbutan-1-amine backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry .

Biologische Aktivität

N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Chemical Formula: C11H25Br2N

- Molecular Weight: 246.97 g/mol

- CAS Number: 5845-30-7

- InChI Key: IDBJSERXBDUKCD-UHFFFAOYSA-N

The compound features a bromopropyl group attached to a butylamine structure, which may influence its interaction with biological systems.

Biological Activity Overview

The biological activity of N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide can be categorized into several areas:

-

Anticancer Activity

- The compound has been investigated as a potential active topoisomerase I inhibitor. Topoisomerase I plays a crucial role in DNA replication and transcription, making it a target for anticancer therapies. Research indicates that similar compounds can induce apoptosis in cancer cells by disrupting DNA topology .

-

Neuropharmacological Effects

- The presence of bromine in the structure may enhance the lipophilicity of the compound, allowing it to cross the blood-brain barrier (BBB). This characteristic suggests potential applications in treating neurological disorders. Studies have shown that amines with similar structures exhibit neuroprotective effects and modulate neurotransmitter systems .

- Microbial Inhibition

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the synthesis of indenoisoquinoline-based topoisomerase I inhibitors, highlighting the role of similar brominated compounds in enhancing anticancer efficacy. The study reported that these compounds effectively induced apoptosis in various cancer cell lines, suggesting a promising avenue for further research on N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide .

Neuropharmacology

Research examining the neuropharmacological effects of alkylamines has indicated that compounds with branched alkyl chains can exhibit significant neuroprotective effects. For instance, studies on related compounds showed modulation of GABAergic and glutamatergic systems, which are critical for maintaining neuronal health and preventing neurodegeneration .

Antimicrobial Activity

A patent application described the use of various brominated compounds for controlling microbial infections. Although specific data on N-(3-bromopropyl)-N-butylbutan-1-amine hydrobromide was not provided, the structural similarities suggest potential for antimicrobial activity against resistant bacterial strains .

Data Table: Biological Activities Comparison

Eigenschaften

IUPAC Name |

N-(3-bromopropyl)-N-butylbutan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrN.BrH/c1-3-5-9-13(10-6-4-2)11-7-8-12;/h3-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFUYGASMVCGLH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCCBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H25Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10750261 |

Source

|

| Record name | N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10750261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88805-95-2 |

Source

|

| Record name | N-(3-Bromopropyl)-N-butylbutan-1-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10750261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.